4-bromo-N-{3-[(4-methoxyphenyl)amino]-2-quinoxalinyl}benzenesulfonamide
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Overview
Description
4-bromo-N-{3-[(4-methoxyphenyl)amino]-2-quinoxalinyl}benzenesulfonamide, also known as known as EMD 121974, is a synthetic compound that has gained interest in scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4-bromo-N-{3-[(4-methoxyphenyl)amino]-2-quinoxalinyl}benzenesulfonamide involves the inhibition of the enzyme topoisomerase II, which is responsible for the unwinding and rewinding of DNA during cell division. By inhibiting this enzyme, the compound prevents cancer cells from dividing and multiplying, ultimately leading to cell death.
Biochemical and Physiological Effects:
Studies have shown that this compound has minimal toxicity to normal cells, indicating its potential as a selective anticancer agent. Additionally, it has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of 4-bromo-N-{3-[(4-methoxyphenyl)amino]-2-quinoxalinyl}benzenesulfonamide is its specificity towards cancer cells, making it a potentially effective anticancer agent. However, its synthesis method is complex and may be difficult to reproduce in large quantities. Additionally, further studies are needed to determine its efficacy and safety in clinical trials.
Future Directions
For research on 4-bromo-N-{3-[(4-methoxyphenyl)amino]-2-quinoxalinyl}benzenesulfonamide include exploring its potential in combination with other chemotherapeutic agents, as well as its efficacy in animal models and clinical trials. Additionally, further studies are needed to determine its mechanism of action and potential side effects.
Synthesis Methods
The synthesis of 4-bromo-N-{3-[(4-methoxyphenyl)amino]-2-quinoxalinyl}benzenesulfonamide involves the reaction of 4-bromo-2-nitrobenzenesulfonamide with 4-methoxyaniline and sodium dithionite in the presence of copper powder. The resulting compound is then treated with quinoxaline-2-carboxylic acid to yield the final product.
Scientific Research Applications
4-bromo-N-{3-[(4-methoxyphenyl)amino]-2-quinoxalinyl}benzenesulfonamide has been studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. Additionally, it has shown promising results in combination with other chemotherapeutic agents.
properties
IUPAC Name |
4-bromo-N-[3-(4-methoxyanilino)quinoxalin-2-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN4O3S/c1-29-16-10-8-15(9-11-16)23-20-21(25-19-5-3-2-4-18(19)24-20)26-30(27,28)17-12-6-14(22)7-13-17/h2-13H,1H3,(H,23,24)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXVOPTUILBSCOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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